
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is a chemical compound with a unique structure that includes a chloro group, a hydroxy group, and a dioxo-thiolan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide typically involves the reaction of a suitable chloro-propanamide precursor with a thiolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the thiolan ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted amides or thioamides.
科学的研究の応用
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide involves its interaction with specific molecular targets. The chloro and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The dioxo-thiolan ring may also contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- 3-Chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-hydroxybenzamide
Uniqueness
3-Chloro-N-(4-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide is unique due to the presence of both a chloro group and a hydroxy group on the thiolan ring, which imparts distinct chemical and biological properties
特性
分子式 |
C7H12ClNO4S |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
3-chloro-N-(4-hydroxy-1,1-dioxothiolan-3-yl)propanamide |
InChI |
InChI=1S/C7H12ClNO4S/c8-2-1-7(11)9-5-3-14(12,13)4-6(5)10/h5-6,10H,1-4H2,(H,9,11) |
InChIキー |
YQLMVZYVWCYMNP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CS1(=O)=O)O)NC(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


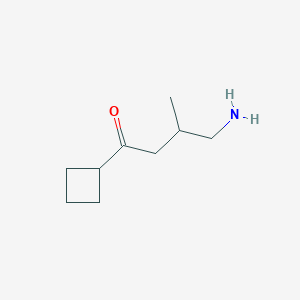
![3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)

![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)
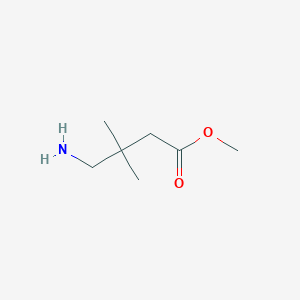

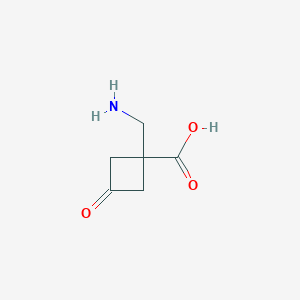
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
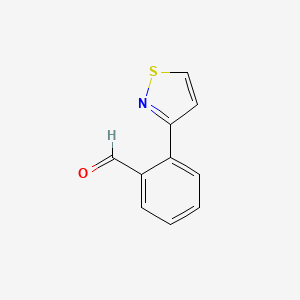
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
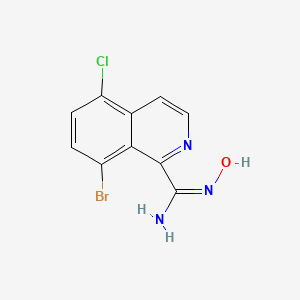
![1-[5-(Aminomethyl)oxolan-2-yl]prop-2-yn-1-one](/img/structure/B13175487.png)
![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
